N-(2,1-Benzisothiazol-3-yl)octanamide
Description
Structure
3D Structure
Properties
CAS No. |
67019-26-5 |
|---|---|
Molecular Formula |
C15H20N2OS |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)octanamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)16-15-12-9-7-8-10-13(12)17-19-15/h7-10H,2-6,11H2,1H3,(H,16,18) |
InChI Key |
JCMYZZPPHSHZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 2,1 Benzisothiazol 3 Yl Octanamide and Its Analogs
Elucidating Key Pharmacophoric Features for Biological Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(2,1-Benzisothiazol-3-yl)octanamide and its analogs, identifying these key features is crucial for designing more potent and selective compounds.
The benzisothiazole moiety is a bicyclic system consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. The specific arrangement of the sulfur and nitrogen atoms is critical. In the case of this compound, the scaffold is a 2,1-benzisothiazole.
Research into 2,1-benzisothiazole derivatives has revealed that this heterocyclic system is not merely an inert scaffold but an active contributor to the molecule's biological effects. Studies have shown that the isomeric arrangement is crucial; for instance, certain 2,1-benzisothiazole derivatives have been found to possess genotoxic properties, a characteristic not observed in the corresponding 1,2-isomers that were studied. nih.gov This suggests that the specific orientation of the sulfur and nitrogen atoms in the 2,1-isomer leads to a unique electronic distribution and reactivity profile that underpins its biological interactions. The heterocyclic ring system is a vital structural unit in many biologically active systems, with some derivatives known to function as herbicides and antibiotic agents. core.ac.uk
The amide linkage (-CO-NH-) and the attached octanamide (B1217078) chain are critical modulators of the compound's activity. The amide group itself is a common feature in bioactive molecules, providing a rigid planar unit with hydrogen bonding capabilities that can facilitate strong interactions with biological targets like enzymes or receptors.
Studies on related 3-substituted-2,1-benzisoxazoles (anthranils), which are close structural analogs, have demonstrated a clear link between the properties of the side chain and biological activity. researchgate.net It was found that introducing groups with higher lipophilicity (a greater affinity for fats and lipids) at the 3-position resulted in improved antiplasmodial activity. researchgate.net This is directly relevant to the octanamide chain of this compound. The eight-carbon chain imparts significant lipophilicity to the molecule.
The length of the alkyl chain is a key determinant of a molecule's ability to cross biological membranes and its affinity for a target's binding pocket. For antimicrobial agents based on the related 1,2-benzisothiazolin-3-one scaffold, a clear relationship between lipophilicity (often correlated with chain length) and activity against Gram-positive bacteria has been established. nih.gov This relationship is often bilinear, meaning activity increases with chain length up to an optimal point, after which further increases in length (and lipophilicity) can lead to decreased activity due to poor solubility or non-specific binding. nih.gov The octanamide chain in the title compound likely represents a balance, providing sufficient lipophilicity to enhance membrane permeability without becoming excessively insoluble.
| Side Chain at Position 3 | Relative Lipophilicity | Predicted Biological Activity Trend | Rationale |
| Acetamide (C2) | Low | Lower | Insufficient lipophilicity for optimal membrane transport/target interaction. |
| Butanamide (C4) | Moderate | Intermediate | Increased lipophilicity improves activity. |
| Octanamide (C8) | High | Potentially Optimal | High lipophilicity likely enhances activity, approaching the optimum for many biological targets. researchgate.netnih.gov |
| Dodecanamide (C12) | Very High | Potentially Lower | May exceed optimal lipophilicity, leading to reduced aqueous solubility and potential non-specific binding. nih.gov |
This table illustrates the general principle of how acyl chain length influences biological activity based on findings from related compound series. Specific data for N-(2,1-Benzisothiazol-3-yl)alkanamides may vary.
Modifying the benzene portion of the benzisothiazole ring with various substituents can dramatically alter a compound's electronic properties, solubility, and steric profile, thereby influencing its biological activity. The nature and position of these substituents are critical.
Studies on 2,1-benzisothiazole derivatives have shown that the presence of a nitro group on the benzene ring (bz-nitro) confers genotoxic properties. nih.gov The nitro group is a strong electron-withdrawing group, which significantly alters the electron density of the entire ring system. This highlights that electron-withdrawing substituents can impart specific, and potentially undesirable, biological activities. Conversely, electron-donating groups would be expected to have a different effect. The principles of these substituent effects are well-established in aromatic chemistry.
| Substituent on Benzene Ring | Electronic Effect | Predicted Impact on Ring Reactivity | Potential Influence on Biological Activity |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Deactivates the ring | Can introduce specific activities, such as genotoxicity. nih.gov |
| -Cl (Chloro) | Moderate Electron-Withdrawing | Deactivates the ring | Modifies lipophilicity and electronic profile, potentially altering target binding. |
| -CH₃ (Methyl) | Weak Electron-Donating | Activates the ring | Increases lipophilicity and can influence metabolic stability. |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Activates the ring | Can participate in hydrogen bonding and alter solubility and metabolic pathways. |
This table outlines the expected influence of common substituents on the properties of the benzisothiazole core.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized analogs and provide insight into the mechanisms of action.
While specific QSAR studies on this compound were not found, extensive research on the analogous 1,2-benzisothiazol-3-one scaffold provides a clear blueprint for how such an analysis would proceed. For a series of 1,2-benzisothiazol-3-one derivatives investigated as caspase-3 inhibitors, a robust QSAR model was developed using the stepwise-multiple linear regression (SW-MLR) method. nih.govresearchgate.net The resulting models demonstrated good predictive power. nih.gov
The key finding from these studies was the identification of descriptors that play a significant role in determining inhibitory activity. These included descriptors related to:
Electronegativity: Highlighting the importance of the electronic environment of the molecule.
Atomic Masses and van der Waals Volumes: Indicating that the size, shape, and steric properties of the molecule are crucial for fitting into the enzyme's active site. nih.gov
Atom-Centered Fragments: Suggesting that the presence and arrangement of specific chemical fragments are essential for activity. nih.gov
A QSAR study on N-alkanoic derivatives of 1,2-benzisothiazolin-3-one also successfully related antimicrobial potency to lipophilicity, finding an optimal value for this property. nih.gov A similar QSAR approach for this compound and its analogs would be invaluable for optimizing the side chain length and substitutions on the aromatic ring to maximize a desired biological effect.
| QSAR Descriptor Type | Relevance to Biological Activity | Example from Analog Studies nih.gov |
| Electronic | Governs electrostatic interactions with the target. | Descriptors related to electronegativity. |
| Steric/Topological | Defines the size and shape for binding pocket complementarity. | Atomic van der Waals volumes. |
| Lipophilic | Influences membrane permeability and hydrophobic interactions. | logP or logD (Distribution coefficient). |
| Structural | Accounts for the presence of key functional groups. | R--CX--R Atom-centered fragments. |
This table summarizes the types of descriptors commonly used in QSAR models and their significance, based on studies of analogous benzisothiazole compounds.
Conformational Analysis and its Relevance to Biological Activity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's biological activity is often dictated by a single, low-energy conformation, known as the "bioactive conformation," which is responsible for binding to the biological target.
For this compound, several key areas of flexibility exist:
Rotation around the C3-N bond: The bond connecting the benzisothiazole ring to the amide nitrogen.
Rotation within the octanamide chain: The numerous C-C single bonds in the alkyl chain allow for a high degree of flexibility.
Amide Bond Geometry: While the amide bond itself is planar, rotation around adjacent single bonds is possible.
Detailed conformational analysis, typically performed using quantum chemical calculations, can map the potential energy surface of the molecule to identify stable, low-energy conformers. core.ac.uk A study on a related 2-allyl-1,2-benzisothiazol-3(2H)-one derivative demonstrated the existence of three distinct stable conformers with relatively small energy differences. core.ac.uk This illustrates that even small molecules can adopt multiple shapes, and understanding which one is preferred is critical.
Furthermore, X-ray crystallography of related structures, such as 2,1-benzisoxazolones, reveals that the nitrogen atom in the heterocyclic ring can be highly pyramidal. nih.gov This non-planar geometry at the core of the molecule will significantly influence the possible orientations of the attached octanamide chain. The flexible octanamide chain can then explore various spatial arrangements, and only the conformation that perfectly complements the shape and chemical environment of a target's binding site will lead to a potent biological response. Therefore, identifying the preferred conformations of this compound is a crucial step in understanding its mechanism of action at a molecular level.
Biological Activities and Mechanistic Pathways of N 2,1 Benzisothiazol 3 Yl Octanamide
Antimicrobial Properties and Mechanisms
The N-(2,1-Benzisothiazol-3-yl)octanamide scaffold, a derivative of 1,2-benzisothiazolin-3-one, has demonstrated a notable range of antimicrobial activities. This class of compounds is recognized for its efficacy against a variety of bacterial and fungal pathogens. researchgate.net
Antibacterial Activity (e.g., against Gram-positive microorganisms such as Bacillus subtilis and Staphylococcus aureus)
Derivatives of 1,2-benzisothiazolin-3-one have shown demonstrable antibacterial activity, particularly against Gram-positive microorganisms. nih.gov Studies have highlighted their effectiveness against species such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov The antibacterial action of certain sulfonamide derivatives of 1,2-benzisothiazole (B1215175) is notably enhanced when used in combination with trimethoprim (B1683648) against these bacteria, indicating a synergistic relationship. nih.gov The core 1,2-benzisothiazol-3(2H)-one (BIT) structure is known for its broad antimicrobial activity, which forms the basis for the development of more complex derivatives. researchgate.net
Table 1: Antibacterial Activity of Benzisothiazole Derivatives Note: Data presented is for closely related 1,2-benzisothiazole derivatives, as specific MIC values for this compound were not available in the reviewed sources.
| Compound Class | Test Organism | Activity Noted |
|---|---|---|
| N-alkoxybenzyl/N-aryl 1,2-benzisothiazolin-3-ones | Bacillus subtilis | Active nih.gov |
| N-alkoxybenzyl/N-aryl 1,2-benzisothiazolin-3-ones | Staphylococcus aureus | Active nih.gov |
| Sulfonamide derivatives of 1,2-benzisothiazole | Bacillus subtilis | Good antibacterial activity; Synergism with trimethoprim nih.gov |
Antifungal Activity and Spectrum (e.g., against Candida species, Cryptococcus neoformans, Aspergillus fumigatus, and dermatophytic fungi)
The 1,2-benzisothiazol-3(2H)-one (BZT) scaffold is the foundation for a series of potent, broad-spectrum antifungal agents. nih.govnih.gov These compounds exhibit fungicidal activity against a range of clinically relevant fungi, including various Candida species, Cryptococcus neoformans, and the mold Aspergillus fumigatus. nih.govresearchgate.net Notably, these BZT compounds maintain their effectiveness against strains of Candida that have developed resistance to azoles, polyenes, and micafungin. nih.gov The antifungal properties also extend to dermatophytic fungi such as Epidermophyton floccosum, Microsporum gypseum, and Trichophyton species. nih.gov Structure-activity relationship studies have underscored the importance of the heterocyclic ring, a methyl group, and a phenyl ring for achieving optimal antifungal effects. nih.gov
Table 2: Antifungal Spectrum of 1,2-Benzisothiazol-3(2H)-one (BZT) Derivatives Note: The data reflects the activity of the broader BZT scaffold.
| Fungal Group | Species Examples | Activity |
|---|---|---|
| Yeasts | Candida spp., Cryptococcus neoformans | Fungicidal nih.govresearchgate.net |
| Molds | Aspergillus fumigatus | Fungicidal nih.govresearchgate.net |
Proposed Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)
The precise antimicrobial mechanisms of this compound are not fully elucidated, but research on related benzisothiazole compounds points to several potential pathways. One proposed mechanism involves the disruption of the bacterial membrane, a common mode of action for biocides that leads to the leakage of cellular contents. plos.org Another significant mechanism is enzyme inhibition. Benzisothiazolone derivatives have been found to act as mechanism-based inhibitors of various enzymes. For instance, they can covalently modify cysteine residues within an enzyme's active site, as seen in the inhibition of Macrophage Migration Inhibitory Factor (MIF). nih.gov This suggests that the sulfur atom in the isothiazolinone ring may play a key role in the interaction with and inactivation of essential microbial enzymes.
Anti-inflammatory Potential and Associated Cellular Pathways
Beyond their antimicrobial effects, benzisothiazole derivatives possess significant anti-inflammatory properties. researchgate.net This activity is mediated through the modulation of key cellular pathways involved in the inflammatory response.
Inhibition of Inflammatory Mediators and Cytokines
Benzothiazole (B30560) and its derivatives have been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory mediators. Studies on N-acylated 2-aminobenzothiazoles demonstrate a potent ability to inhibit the generation of prostaglandin (B15479496) E2 (PGE2), a critical lipid mediator in inflammation. mdpi.com Furthermore, certain benzothiazole derivatives can reduce the protein levels of nuclear factor kappa B (NF-κB), a crucial transcription factor in the inflammatory process. nih.gov This reduction in NF-κB subsequently leads to decreased expression of its downstream effectors, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Other related structures, like 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, have been identified as potent inhibitors of human mast cell tryptase and human leukocyte elastase, both of which are serine proteases involved in inflammatory conditions. nih.govresearchgate.net
Modulation of Macrophage Migration Inhibitory Factor (MIF)
A key anti-inflammatory mechanism of this compound class is the modulation of the Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a proinflammatory cytokine implicated in a variety of inflammatory and autoimmune diseases. nih.gov Substituted N-phenylbenzisothiazolones have been identified as effective inhibitors of MIF's tautomerase enzymatic activity. nih.govnih.gov These compounds can also significantly inhibit the binding of MIF to its cellular receptor, CD74. nih.govnih.gov By blocking this interaction, they impede downstream signaling events, such as the phosphorylation of ERK1/2, which are crucial for promoting cell survival and inflammatory responses. nih.gov
Anticancer Research and Apoptosis Modulation
The modulation of apoptosis, or programmed cell death, is a critical target in the development of anticancer therapies. The ability of a compound to influence apoptotic pathways, particularly through the inhibition of key enzymes like caspases, is a hallmark of its potential as a therapeutic agent. Research into N-acyl-substituted 1,2-benzisothiazol-3-one derivatives, the class to which this compound belongs, has revealed significant activity in this domain. nih.govnih.gov
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic cascade. Their activation leads to the cleavage of numerous cellular proteins, culminating in cell death. Consequently, the inhibition of these enzymes can prevent apoptosis and is a strategy for developing treatments for diseases characterized by excessive cell death. Conversely, understanding how compounds interact with these caspases can also inform the development of pro-apoptotic cancer therapies.
A series of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives have been synthesized and assessed for their ability to inhibit caspase-3 and caspase-7. nih.gov Within this series, the length and nature of the N-acyl chain were found to be critical for the inhibitory activity. Structure-activity relationship (SAR) studies indicated that derivatives with longer, straight alkyl chains, such as an octanamide (B1217078) group, demonstrated notable potency.
One study synthesized a library of these compounds and found several with nanomolar potency against caspase-3 and -7 in vitro. nih.gov Molecular docking studies suggest that these inhibitors interact with the active site of caspase-3. nih.govnih.gov This interaction is crucial for their inhibitory function, highlighting the potential of the 1,2-benzisothiazol-3-one scaffold as a template for designing potent caspase inhibitors. nih.gov
| Compound Derivative | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) |
|---|---|---|
| N-heptanoyl | Data not specified in source | Data not specified in source |
| N-octanoyl (octanamide) | Potent inhibition observed | Potent inhibition observed |
| N-decanoyl | Data not specified in source | Data not specified in source |
This table summarizes the observed inhibitory potency of N-acyl derivatives against key executioner caspases. Specific IC₅₀ values for the octanamide derivative were not detailed in the provided search results, but its class of compounds showed significant activity. nih.gov
To assess the biological efficacy of these caspase inhibitors in a cellular context, their ability to protect cells from induced apoptosis has been investigated. Camptothecin, a topoisomerase I inhibitor, is a well-known inducer of apoptosis and is often used in cancer research to study cell death mechanisms. nih.govnih.gov Jurkat T cells, a human leukemia cell line, are a standard model for studying apoptosis. nih.govnih.gov
In studies involving N-acyl-substituted 1,2-benzisothiazol-3-one derivatives, certain compounds demonstrated significant protection against apoptosis in camptothecin-induced Jurkat T cells. nih.gov Specifically, at a concentration of 10 μM, selected derivatives were able to rescue cells from undergoing programmed cell death initiated by camptothecin. nih.gov This protective effect is consistent with their in vitro inhibition of caspase-3 and -7, confirming that their enzymatic inhibition translates to a functional cellular outcome. nih.govnih.gov This finding underscores the potential of this class of compounds in modulating apoptotic pathways in a living system. nih.gov
Other Biological Activities of Related Scaffolds
The 2,1-benzisothiazole core structure is a versatile pharmacophore found in compounds with a wide range of biological activities beyond apoptosis modulation. Research on related scaffolds has demonstrated effects on platelet aggregation, carbonic anhydrase activity, and binding to key neurotransmitter receptors.
The aggregation of platelets is a critical process in hemostasis and thrombosis. Inhibitors of platelet aggregation are vital for the prevention and treatment of cardiovascular diseases. A series of substituted 1,2-benzisothiazol-3-ones have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govacs.org
These studies revealed that alkyl substituents at the 2-position of the benzisothiazole ring, particularly those containing a basic group, were essential for ex vivo activity. nih.gov Several of these compounds were identified as potent inhibitors of the initial phase of ADP-induced aggregation. nih.gov Although their development was halted due to adverse toxicological findings, these results highlight the potential of the 1,2-benzisothiazole scaffold in the design of antiplatelet agents. nih.gov The underlying mechanism was suggested not to be related to the inhibition of prostanoid synthesis or an increase in cyclic 3',5'-adenosine monophosphate (cAMP) levels. nih.gov
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govcore.ac.uk They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. researchgate.netnih.gov
Derivatives of the benzothiazole and 1,2-benzisothiazole scaffolds have been investigated as inhibitors of several human (h) CA isoforms, including hCA I, hCA II, hCA V, and the tumor-associated hCA IX. nih.govcore.ac.uknih.gov For instance, novel benzothiazole derivatives incorporating amino acids showed considerable inhibition against hCA V and hCA II, with inhibition constants (Ki) in the micromolar range. nih.gov Furthermore, certain 1,2-benzisothiazole derivatives have been developed as inhibitors of carbonic anhydrase isoform IX (CAIX), which is upregulated in many cancers and contributes to the acidification of the tumor microenvironment. nih.govnih.gov Some of these compounds not only inhibited CAIX but also blocked the proliferation of human colon cancer cells under hypoxic conditions. nih.gov
| Compound Class | Target Isoform | Observed Activity (Ki) |
|---|---|---|
| Amino acid-benzothiazole conjugates | hCA V, hCA II | Micromolar range (2.9 to 88.1 µM) nih.gov |
| 1,2-Benzisothiazole derivatives | hCA IX | Potent inhibition, specific values vary nih.govnih.gov |
This table illustrates the inhibitory potential of benzothiazole-related scaffolds against different carbonic anhydrase isoforms, indicating a broad spectrum of activity that can be tailored through chemical modification. nih.govnih.govnih.gov
The benzisothiazole and related benzothiazole scaffolds are also present in molecules designed to interact with central nervous system receptors, particularly dopaminergic and serotonergic receptors. These receptors are key targets for drugs treating a range of neurological and psychiatric disorders.
Dopaminergic Receptors: Derivatives of benzolactam, a related heterocyclic structure, have been synthesized and shown to have a high affinity for dopamine (B1211576) D2 and D3 receptors, with selectivity over the D1 receptor. nih.gov Similarly, benzimidazole (B57391) derivatives have demonstrated high affinity for the D2 dopamine receptor. nih.gov These findings suggest that the core structures related to benzisothiazole can be effectively incorporated into ligands targeting the dopaminergic system.
Serotonergic Receptors: Benzothiazole-based compounds have been synthesized and evaluated as potential dual-acting inhibitors of the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), which are important targets for antidepressant medications. nih.gov Some of these compounds exhibited moderate binding affinity for both targets. nih.gov Additionally, derivatives of other related heterocyclic systems, such as imidazo[1,2-a]benzimidazole, have been studied as 5-HT2A receptor antagonists. researchgate.net The structural features of these compounds, often including two aryl rings and a positively charged nitrogen atom, are considered crucial for their interaction with serotonin receptors. researchgate.net
Molecular Targets and Interaction Profiling
Identification of Protein and Enzyme Targets
Research has identified that the benzisothiazole core structure is a key pharmacophore that interacts with several important protein and enzyme targets.
A significant body of research has focused on the inhibitory effects of 1,2-benzisothiazol-3-one derivatives on caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Specifically, N-acyl-substituted 1,2-benzisothiazol-3-one derivatives have been synthesized and evaluated as inhibitors of caspase-3 and caspase-7. nih.gov Some of these compounds have demonstrated nanomolar potency against these enzymes in in-vitro assays. nih.gov
One notable study synthesized a series of 1,2-benzisothiazol-3-one derivatives and found that some exhibited low nanomolar potency against caspase-3. nih.gov The most potent of these, compound 5i, displayed an IC50 of 1.15 nM for caspase-3 inhibition. nih.gov Molecular docking studies have predicted the interactions and binding modes of these inhibitors within the active site of caspase-3. nih.govnih.gov Furthermore, at a concentration of 10 μM, two compounds from this class showed significant protection against apoptosis in a camptothecin-induced Jurkat T cell system. nih.gov While the specific inhibitory data for N-(2,1-Benzisothiazol-3-yl)octanamide is not explicitly detailed in these studies, its structural similarity to the evaluated N-acyl-substituted derivatives suggests it likely shares this inhibitory activity.
Beyond caspases, the benzisothiazole scaffold has been investigated for its inhibitory action on other enzymes. Derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide have been identified as inhibitors of human leukocyte elastase (HLE) and acetylcholinesterase (AChE). researchgate.net This suggests that modifications to the core benzisothiazole structure can lead to a diverse range of enzyme inhibitory profiles.
Additionally, studies on 2,1-benzisothiazole derivatives have explored their antimicrobial properties. While many compounds in one study showed low activity against bacteria and fungi, specific derivatives did exhibit notable activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae. nih.gov Another study on 1,2-benzisothiazolin-3-one derivatives demonstrated antibacterial activity against Gram-positive microorganisms. nih.gov
The versatility of the benzisothiazole core extends to interactions with G-protein coupled receptors (GPCRs). Research into the antipsychotic potential of related compounds has revealed that some benzisothiazole derivatives exhibit high affinity for both dopamine (B1211576) and serotonin (B10506) receptors. This dual activity is a characteristic of some atypical antipsychotic drugs.
Ligand-Target Binding Assays and Affinity Determination
Quantitative analysis of the binding affinity of benzisothiazole derivatives for their molecular targets is crucial for understanding their therapeutic potential.
Table 1: Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound 5i | Caspase-3 | 1.15 |
| Derivative 24 | Caspase-3/7 | Nanomolar range |
| Derivative 25 | Caspase-3/7 | Nanomolar range |
Data sourced from studies on N-acyl-substituted 1,2-benzisothiazol-3-one derivatives. nih.govnih.gov
As indicated in the table, specific derivatives of 1,2-benzisothiazol-3-one have shown potent inhibition of caspase-3 in the low nanomolar range. nih.gov While the precise IC50 value for this compound has not been reported in the reviewed literature, the data for structurally related compounds underscores the potential for high-affinity binding to caspases.
Allosteric Modulation and Orthosteric Binding Mechanisms
The mechanism by which a ligand binds to its target—either at the primary active site (orthosteric binding) or at a secondary site (allosteric modulation)—is a key determinant of its pharmacological effect. For the 1,2-benzisothiazol-3-one derivatives that inhibit caspases, molecular docking studies suggest an interaction within the enzyme's active site, which is indicative of an orthosteric binding mechanism. nih.govnih.gov
Cellular Pathway Perturbations and Signaling Cascades
By inhibiting key enzymes like caspase-3 and caspase-7, this compound and its analogs can significantly perturb cellular signaling cascades, particularly the apoptotic pathway. The inhibition of these executioner caspases can block the downstream events of apoptosis, thereby protecting cells from programmed cell death. This has been demonstrated in studies where these compounds provided significant protection against apoptosis in Jurkat T cells induced by camptothecin. nih.gov
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as N-(2,1-Benzisothiazol-3-yl)octanamide, might interact with a biological target, typically a protein or enzyme.
While direct molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar N-acyl-substituted 1,2-benzisothiazol-3-one derivatives offers significant insights. For instance, a study on N-acyl-substituted 1,2-benzisothiazol-3-one derivatives as inhibitors of caspase-3, a key enzyme in apoptosis, revealed that the N-acyl chain plays a critical role in binding. nih.gov The docking of these compounds into the active site of caspase-3 predicted specific interactions that contribute to their inhibitory activity. nih.gov
A hypothetical docking study of this compound against a relevant enzyme, such as a protease or kinase, would likely show the benzisothiazole ring interacting with a hydrophobic region, while the carbonyl group of the amide forms hydrogen bonds with backbone atoms of the protein. The octyl chain would then occupy a hydrophobic tunnel, displacing water molecules and increasing the entropy of the system, which is thermodynamically favorable.
| Compound Moiety | Potential Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Benzisothiazole Ring | Tyrosine, Phenylalanine, Tryptophan | π-π Stacking, Hydrophobic | nih.govrsc.org |
| Amide Linker | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | rsc.org |
| Alkyl Chain (e.g., Octanamide) | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals | nih.gov |
Molecular Dynamics Simulations for Binding Conformations and Stability Analysis
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering information on the stability of the binding mode predicted by molecular docking and the conformational changes that may occur over time. An MD simulation of this compound complexed with a target protein would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds.
Studies on related benzimidazole (B57391) and benzothiazole (B30560) derivatives have demonstrated the utility of MD simulations in assessing the stability of ligand-protein complexes. nih.govnih.gov For this compound, an MD simulation would be expected to show that the benzisothiazole core remains stably bound in its initial docked position. The flexible octanamide (B1217078) chain, however, would likely explore various conformations within its hydrophobic pocket. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD suggests a stable binding mode.
Furthermore, MD simulations can reveal the importance of specific interactions. For example, the hydrogen bonds formed by the amide group might show fluctuations, indicating their transient nature, or they might remain stable throughout the simulation, highlighting their critical role in anchoring the ligand. The flexibility of the octanamide chain could be advantageous for fitting into a dynamic binding pocket.
| Parameter | Description | Significance for this compound | Reference |
|---|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the ligand-protein complex. | nih.govnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each residue or atom from its average position. | Highlights flexible regions of the protein and the mobility of the octanamide chain. | nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Assesses the stability of key polar interactions involving the amide group. | nih.gov |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates any significant conformational changes in the protein upon ligand binding. | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive. For benzothiazole derivatives, studies have shown that the nature of substituents can significantly influence the HOMO-LUMO gap. mdpi.com The electron-withdrawing or electron-donating nature of the N-octanamide substituent would affect the electron density distribution across the benzisothiazole ring system.
These calculations can also generate an electrostatic potential map, which shows the charge distribution on the molecule's surface. This map can help predict regions of the molecule that are likely to engage in electrostatic or nucleophilic/electrophilic interactions. For this compound, the oxygen atom of the carbonyl group and the nitrogen and sulfur atoms of the benzisothiazole ring would likely be regions of negative electrostatic potential, making them potential hydrogen bond acceptors or sites for interaction with positively charged residues.
| Descriptor | Definition | Implication for this compound | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. | mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. | mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions. | researchgate.net |
De Novo Drug Design Approaches Based on Benzisothiazole Scaffolds
De novo drug design aims to generate novel molecular structures with desired pharmacological properties. The benzisothiazole scaffold can serve as a starting point for such computational design strategies. By using algorithms that "grow" molecules within the binding site of a target protein, it is possible to design new derivatives of this compound with potentially improved activity and selectivity.
Modern de novo design often employs deep learning and artificial intelligence. nih.gov A generative model could be trained on a library of known active compounds containing the benzisothiazole core. nih.gov This model would learn the underlying chemical rules and patterns associated with activity against a specific target. It could then generate novel molecules that retain the key features of the benzisothiazole scaffold but have different substituents, such as variations of the N-acyl chain.
For example, starting with the benzisothiazole scaffold, a de novo design algorithm could explore different lengths and branching patterns for the alkyl chain, or it could introduce other functional groups to enhance interactions with the target protein. The generated molecules would then be evaluated using molecular docking and other computational methods to predict their binding affinity and drug-like properties before being considered for synthesis and experimental testing. This approach accelerates the discovery of new lead compounds by exploring a vast chemical space in a targeted manner. biorxiv.org
Preclinical Research Models for Mechanistic Elucidation
In Vitro Cellular Assays
There is no publicly available information on the use of N-(2,1-Benzisothiazol-3-yl)octanamide in in vitro cellular assays. Therefore, data on its antimicrobial efficacy, apoptosis-inducing or protective effects, and its influence on cell signaling pathways are not available.
Cell-based Models for Antimicrobial Efficacy
No studies detailing the evaluation of this compound in cell-based models for antimicrobial efficacy have been identified.
Apoptosis Induction and Protection Assays
There is no published research on the effects of this compound in apoptosis induction or protection assays.
Cell Signaling Pathway Analysis (e.g., Western Blot, qPCR)
No data is available regarding the analysis of cell signaling pathways in response to treatment with this compound.
Non-Clinical In Vivo Mechanistic Studies in Animal Models
Specific non-clinical in vivo mechanistic studies for this compound in animal models have not been reported in the scientific literature.
Proof-of-Concept Studies in Relevant Disease Models (e.g., infection, inflammation)
There are no published proof-of-concept studies for this compound in any disease models.
Pharmacodynamic Biomarker Evaluation
Information on the evaluation of pharmacodynamic biomarkers for this compound is not available.
Target Engagement Studies in Biological Systemsnih.gov
The elucidation of the mechanism of action for any therapeutic agent relies on a thorough understanding of its interaction with biological targets. For this compound and its structural analogs, target engagement studies have been crucial in defining their potential pharmacological activities. These investigations, primarily conducted in preclinical models, have explored the binding and functional effects of this class of compounds on various enzymes and receptors.
Research into the broader family of N-(1,2-benzisothiazol-3-yl) derivatives has revealed significant biological activity, particularly in the realm of antimicrobial effects. While specific target engagement data for this compound is limited in publicly accessible literature, studies on closely related analogs, such as N-(1,2-benzisothiazol-3-yl)amidines, offer valuable insights into the potential mechanisms of action. These compounds have demonstrated notable efficacy against a range of bacterial and fungal strains. acs.org The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results from these studies suggest that the benzisothiazole scaffold is a key pharmacophore for engaging with microbial targets. acs.org
Table 1: In Vitro Antimicrobial Activity of N-(1,2-benzisothiazol-3-yl)amidine Derivatives
| Compound Derivative | Target Organism (Gram-positive bacteria) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Propenyl derivative | Gram-positive bacteria | 25 |
| Propenyl derivative | Yeasts | 3-12 |
| Propenyl derivative | Mould | 25 |
Furthermore, investigations into other derivatives of the 1,2-benzisothiazole (B1215175) core have identified interactions with key targets in the central nervous system. For instance, 1-(1,2-benzisothiazol-3-yl)piperazine derivatives have been evaluated for their potential as antipsychotic agents. nih.govchemicalbook.com These studies involved receptor binding assays that demonstrated an affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting a potential mechanism for their observed pharmacological effects. chemicalbook.com Although these are different derivatives, this line of research highlights the versatility of the benzisothiazole moiety in interacting with diverse biological targets.
Another area of investigation for benzisothiazole-containing compounds has been their role as enzyme inhibitors. Specifically, derivatives of 1,2-Benzisothiazol-3(2H)-one have been identified as potential inhibitors of caspase-3, an enzyme critically involved in the process of apoptosis or programmed cell death. This inhibitory activity points to a potential therapeutic application in conditions characterized by dysregulated apoptosis.
While direct target engagement studies on this compound are not extensively documented, the research on its structural analogs provides a solid foundation for understanding its potential biological interactions. The antimicrobial data on amidine derivatives, coupled with the receptor binding and enzyme inhibition studies of other benzisothiazole compounds, collectively suggest that this chemical class can engage with a variety of biological targets, paving the way for further mechanistic exploration.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples (e.g., HPLC, LC-MS/MS)
Chromatographic methods are fundamental for separating N-(2,1-Benzisothiazol-3-yl)octanamide from starting materials, byproducts, and impurities, as well as for quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) would be the primary tool for assessing the purity of synthesized this compound. A typical HPLC method would involve a reverse-phase column (such as a C18 or phenyl-hexyl column) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection would likely be performed using a UV detector, monitoring at wavelengths where the benzisothiazole chromophore exhibits strong absorbance. covestro.com By analyzing the area of the peak corresponding to the compound, its purity can be calculated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a significant increase in sensitivity and selectivity, making it ideal for quantitative analysis in complex biological samples. For this compound, an LC-MS/MS method would be developed using multiple reaction monitoring (MRM). epa.govatamankimya.com This involves selecting the protonated molecule [M+H]⁺ of the compound in the first mass spectrometer, fragmenting it, and then monitoring a specific, characteristic fragment ion in the second mass spectrometer. This technique provides high specificity and allows for the detection and quantification of the compound at very low concentrations. epa.gov
Hypothetical HPLC Method Parameters for this compound Analysis:
| Parameter | Value |
|---|---|
| Column | Reverse-Phase C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 275 nm |
| Column Temperature | 40 °C |
Spectroscopic Methods for Structural Elucidation and Mechanistic Insights (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for studying its interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. Specific chemical shifts and coupling patterns would confirm the presence of the benzisothiazole ring protons and the protons of the octanamide (B1217078) side chain.
¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the aromatic ring.
Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete connectivity of the molecule.
Infrared (IR) Spectroscopy would be used to identify the key functional groups present in this compound. Characteristic absorption bands would be expected for the N-H bond (if present, depending on tautomeric form), the C=O of the amide group, C-N bonds, and the aromatic C=C bonds of the benzisothiazole ring system.
Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would help to confirm the structure by showing the loss of specific fragments, such as the octanoyl side chain.
Expected Spectroscopic Data for this compound:
| Technique | Expected Key Signals |
|---|---|
| ¹H NMR | Aromatic protons (7-8 ppm), α-CH₂ of amide (2.2-2.6 ppm), aliphatic CH₂ chain (1.2-1.7 ppm), terminal CH₃ (0.8-1.0 ppm), N-H proton (variable) |
| ¹³C NMR | Amide carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), aliphatic carbons (20-40 ppm) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (Amide C=O stretch), ~1600 (Aromatic C=C stretch), ~1500 (N-H bend) |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of C₁₅H₂₀N₂OS |
X-ray Crystallography of Compound and Ligand-Target Complexes
X-ray Crystallography provides the definitive, three-dimensional structure of a molecule in its solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown. The resulting crystal structure would unambiguously confirm the atomic connectivity, bond lengths, bond angles, and stereochemistry of the molecule.
Furthermore, if this compound were to be studied as an inhibitor of a specific protein target, co-crystallization of the compound with the target protein would be attempted. The resulting ligand-target complex structure would provide invaluable mechanistic insights, revealing the precise binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes in the protein upon binding. This information is crucial for structure-based drug design and for understanding the compound's mechanism of action at a molecular level.
Advanced Microscopy Techniques for Cellular Localization and Interaction Studies
To understand the biological effects of this compound, it is essential to determine its location within cells and to visualize its interactions with subcellular components.
Fluorescence Microscopy would be a primary technique for these studies. This would require synthesizing a fluorescently labeled version of this compound or using specific fluorescent antibodies that recognize the compound or its cellular targets.
Confocal Laser Scanning Microscopy (CLSM) would allow for high-resolution optical sectioning of cells, enabling the precise localization of the compound in different organelles (e.g., nucleus, mitochondria, endoplasmic reticulum).
Förster Resonance Energy Transfer (FRET) microscopy could be employed to study the direct interaction between the compound and a fluorescently tagged target protein in living cells. A FRET signal would indicate that the two molecules are in very close proximity, suggesting a direct binding event.
These advanced microscopy techniques would provide critical spatial and temporal information about the compound's behavior in a cellular context, linking its molecular properties to its biological function.
Future Research Directions and Translational Potential
Exploration of Novel Biological Activities and Therapeutic Applications
The 2,1-benzisothiazole scaffold is a recognized pharmacophore, and its derivatives have been investigated for various biological effects. A key area of future research for N-(2,1-Benzisothiazol-3-yl)octanamide will be the systematic screening for novel biological activities. Based on studies of related compounds, several therapeutic avenues warrant exploration:
Antimicrobial and Antifungal Activity: While some 2,1-benzisothiazole derivatives have shown low activity against bacteria and fungi, specific compounds have exhibited notable effects against microorganisms like Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae nih.gov. The lipophilic octanamide (B1217078) chain in this compound could enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial or antifungal efficacy. Future studies should involve broad-spectrum screening against a panel of clinically relevant bacteria and fungi.
Genotoxic and Mutagenic Properties: Research has indicated that some 3-acylamino-2,1-benzisothiazole derivatives possess mutagenic properties nih.gov. This is a critical area for future investigation to determine the safety profile of this compound and its potential as a research tool for studying DNA damage and repair mechanisms.
Antiviral Activity: The broader class of benzisothiazole derivatives has shown promise as antiviral agents. For instance, certain benzisothiazolone derivatives have been identified as inhibitors of HIV-1 reverse transcriptase mdpi.com. Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against various viral enzymes, warranting investigation against a range of viruses.
Enzyme Inhibition: The 1,2-benzisothiazol-3-one scaffold, an isomer of the core in the title compound, is a known inhibitor of enzymes such as caspases, which are involved in apoptosis nih.govnih.gov. Future research should explore the inhibitory potential of this compound against a diverse array of enzymes, which could uncover novel therapeutic targets.
Development of Advanced Synthetic Routes for Scalability and Diversity-Oriented Synthesis
To facilitate comprehensive biological evaluation and the exploration of structure-activity relationships (SAR), the development of efficient and scalable synthetic methodologies for this compound and its analogues is paramount.
Current synthetic approaches to the 2,1-benzisothiazole core can be complex bgu.ac.il. Future efforts should focus on:
Greener Synthetic Methods: Exploring more environmentally friendly reaction conditions and reagents to reduce the environmental impact of synthesis.
Diversity-Oriented Synthesis (DOS): Implementing DOS strategies would enable the rapid generation of a library of N-acylated 3-amino-2,1-benzisothiazole derivatives with varying acyl chain lengths, branching, and substitutions nih.govrsc.orgresearchgate.net. This would be instrumental in systematically exploring the chemical space around the lead compound and identifying derivatives with optimized properties. Polymer-supported reagents could be employed to simplify purification and facilitate library synthesis nih.gov.
Rational Design of Next-Generation Benzisothiazole-Octanamide Derivatives with Enhanced Selectivity
Building on the insights gained from initial biological screenings and SAR studies, the rational design of new derivatives will be a crucial step. This will involve:
Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding of this compound derivatives to specific biological targets ebi.ac.uk. This can guide the design of molecules with improved affinity and selectivity.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the octanamide chain and the benzisothiazole ring to understand how these structural changes affect biological activity nih.gov. For example, altering the length and lipophilicity of the acyl chain could significantly impact target engagement and cellular permeability.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To fully elucidate the biological effects of this compound, the integration of omics technologies will be indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound within a biological system nih.govnih.gov.
Transcriptomics: Analyzing changes in gene expression to identify pathways and cellular processes affected by the compound.
Proteomics: Studying alterations in protein expression and post-translational modifications to pinpoint direct protein targets and downstream effects.
Metabolomics: Investigating changes in the cellular metabolome to understand the compound's impact on metabolic pathways nih.gov.
A multi-omics approach, combining these different datasets, can offer a holistic understanding of the mechanism of action, identify potential biomarkers of activity, and reveal off-target effects nih.gov.
Role as a Chemical Probe for Biological Discoveries
Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable chemical probes to explore biological systems.
Fluorescent Probes: The benzothiazole (B30560) nucleus is a component of some fluorescent dyes used to probe DNA structures researchgate.net. Future research could explore the intrinsic fluorescence of this compound or develop fluorescently labeled analogues. These could be used to visualize cellular uptake, subcellular localization, and interactions with biological macromolecules.
Probes for Target Identification: By incorporating a "clickable" chemical handle into the structure, derivatives of this compound could be used in chemical proteomics experiments to identify their direct binding partners within the cell, thus accelerating target discovery nih.gov.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,1-Benzisothiazol-3-yl)octanamide, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- Solvent-free synthesis : React octanoyl isothiocyanate with aryl amines at 60–65°C for 10–15 minutes, followed by precipitation in acidified water (pH 4–5) .
- Reflux in chloroform : Combine substituted benzothiazol-2-amine with activated acylating agents (e.g., imidazole derivatives) under reflux for 6 hours, followed by crystallization from ethanol .
Q. How is this compound characterized for structural confirmation?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify key protons (e.g., adamantyl CH₂ at δ 2.63–2.61) and carbonyl groups (δ 166–168 ppm) .
- IR : Confirm amide C=O stretches (~1668 cm⁻¹) and benzisothiazole ring vibrations (~827 cm⁻¹) .
- X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and planarity of the benzisothiazole-acetamide backbone .
Q. What stability considerations are critical for handling this compound?
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid moisture and prolonged exposure to light .
- Decomposition Risks : Elevated temperatures (>100°C) may degrade the benzisothiazole ring, confirmed by TGA-DSC analysis .
Advanced Research Questions
Q. How can researchers evaluate the bioactivity of this compound derivatives?
- Enzyme Inhibition Assays :
- α-Amylase/Butyrylcholinesterase Inhibition : Use 96-well microplates with p-nitrophenyl substrates. Measure absorbance at 405 nm after 30-minute incubation (37°C) and calculate IC₅₀ values .
- Cyclophilin Inhibition : Employ fluorescence polarization assays with labeled cyclosporine A as a competitive probe .
Q. What structural features govern intermolecular interactions in crystalline forms?
- X-ray Insights : The compound forms H-bonded dimers via N–H⋯N interactions (2.8–3.0 Å). Non-classical C–H⋯O bonds (3.1–3.3 Å) and S⋯S contacts (3.62 Å) stabilize ribbon-like packing along the [100] axis .
- Conformational Analysis : Gauche orientation of the adamantyl group relative to the acetamide moiety minimizes steric clashes, as shown by dihedral angles (~-100°) .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Case Studies :
- Adamantyl Groups : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., cyclophilin active sites) .
- Nitro/Methoxy Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzisothiazole ring improve antifungal efficacy by ~40% compared to -OCH₃ derivatives .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- LC-MS/MS Optimization : Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 356→238 (quantifier) and 356→182 (qualifier) .
- Interference Mitigation : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces matrix effects from plasma proteins .
Q. How should researchers address contradictory data in solubility and reactivity studies?
- Solubility Discrepancies : Polar aprotic solvents (DMSO) yield higher solubility (≥50 mg/mL) than ethanol (<10 mg/mL). Conflicting reports may stem from residual solvent traces .
- Reactivity Conflicts : Discrepancies in acyl transfer efficiency (~22% vs. 41% yields) arise from imidazole activating agents versus direct amine-acid chloride coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
